molecular formula C15H12N2O B13883083 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine CAS No. 833474-23-0

5-[(Pyridin-2-yl)oxy]naphthalen-2-amine

Cat. No.: B13883083
CAS No.: 833474-23-0
M. Wt: 236.27 g/mol
InChI Key: NDVSQNPANDHJQN-UHFFFAOYSA-N
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Description

5-[(Pyridin-2-yl)oxy]naphthalen-2-amine is a chemical compound that features a naphthalene ring substituted with an amine group and a pyridine ring connected via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine typically involves the reaction of 2-naphthol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-[(Pyridin-2-yl)oxy]naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or naphthalene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or naphthalene derivatives.

Scientific Research Applications

5-[(Pyridin-2-yl)oxy]naphthalen-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Pyridin-2-yl)oxy]naphthalen-2-amine is unique due to its specific structural features, such as the oxygen linkage between the pyridine and naphthalene rings. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

833474-23-0

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

5-pyridin-2-yloxynaphthalen-2-amine

InChI

InChI=1S/C15H12N2O/c16-12-7-8-13-11(10-12)4-3-5-14(13)18-15-6-1-2-9-17-15/h1-10H,16H2

InChI Key

NDVSQNPANDHJQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC3=C2C=CC(=C3)N

Origin of Product

United States

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